![molecular formula C18H21N5O2S2 B2574810 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1105233-51-9](/img/structure/B2574810.png)
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with isopropyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl or thiophen-2-yl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine: Shares the pyrrolidin-1-yl group and has similar biological activities.
4-(pyrrolidin-1-yl)benzonitrile: Contains the pyrrolidin-1-yl group and is used as a selective androgen receptor modulator.
Uniqueness
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide represents a novel class of potential therapeutic agents with significant biological activity. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes several functional groups:
- Pyrrolidinyl group
- Thiazolo[4,5-d]pyridazin core
- Acetamide moiety
Its molecular formula is C23H23N5O2S2, with a molecular weight of approximately 465.6 g/mol.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study published in the European Journal of Medicinal Chemistry highlights its ability to inhibit various kinases involved in cancer progression, particularly FLT3, an oncogenic kinase associated with acute myeloid leukemia (AML) .
Key Findings:
- In vitro Studies: The compound demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells, with viability reductions comparable to standard chemotherapeutics like cisplatin .
- Mechanism of Action: The proposed mechanisms include induction of apoptosis and modulation of cell cycle regulators .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Research Insights:
- COX Inhibition: In vitro assays indicated that the compound could selectively inhibit COX-II with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with structurally similar compounds to highlight unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Pyrazolo[3,4-d]pyrimidine derivatives | Contains pyrazole ring | Noted for anti-inflammatory effects |
Thieno[3,2-c]pyrazole derivatives | Incorporates thiophene rings | Exhibits anticancer activity |
Pyrimidine analogs | Pyrimidine core structure | Broad spectrum of biological activities |
This comparison underscores the distinct pharmacological profile of the target compound due to its unique combination of functional groups.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity:
- Study on Anti-inflammatory Effects:
Properties
IUPAC Name |
2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSHLGMPSUPQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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